molecular formula C17H22N4O2 B2977908 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448124-24-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2977908
CAS No.: 1448124-24-0
M. Wt: 314.389
InChI Key: SRBCKEGUTHPIOW-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a pyrazole core structure substituted with cyclopentyl and cyclopropyl groups, linked via a methylene bridge to a 5-methylisoxazole-4-carboxamide moiety. Compounds within the pyrazole carboxamide class are of significant research interest, particularly for investigating biological activity. Some structurally related pyrazole carboxamides have been reported to exhibit activity by targeting mitochondrial function. For instance, certain novel pyrazole carboxamides have been shown to disrupt the mitochondrial membrane potential and inhibit key enzymes in the respiratory chain, such as succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV) . This makes them valuable tools for studying cellular respiration and energy metabolism in experimental models. Researchers utilize this compound strictly in controlled laboratory settings. It is intended for in vitro applications only and is not for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes only and is not intended as a recommendation for any specific use. The buyer assumes full responsibility for the safe handling, storage, and disposal of this product in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-15(10-19-23-11)17(22)18-9-13-8-16(12-6-7-12)21(20-13)14-4-2-3-5-14/h8,10,12,14H,2-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBCKEGUTHPIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety. Its molecular formula is C21H25N3OC_{21}H_{25}N_3O with a molecular weight of approximately 335.4 g/mol . The presence of the isoxazole and carboxamide groups contributes to its reactivity and potential interactions with various biological targets.

Anti-inflammatory Properties

Recent studies indicate that this compound exhibits notable anti-inflammatory effects:

  • Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration, which are critical factors in inflammatory responses .
  • Cytokine Modulation : It significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which play pivotal roles in inflammation .
  • NF-κB Inhibition : The compound inhibits NF-κB activation, a transcription factor that regulates the expression of various inflammatory genes .

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors within inflammatory pathways. By binding to these targets, it modulates the activity of pro-inflammatory mediators, leading to reduced inflammation and potential pain relief .

In vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cell lines. For instance:

  • Cytotoxicity Assessment : The compound was tested against a panel of mammalian cell lines, revealing low cytotoxicity at concentrations effective for inhibiting target pathways .

In vivo Studies

Preliminary in vivo studies have shown promising results:

  • Efficacy in Animal Models : The compound demonstrated significant efficacy in reducing parasitemia in malaria models when administered orally at appropriate dosages . This suggests its potential as an antimalarial agent.

Comparative Analysis

Property/ActivityThis compound
Molecular FormulaC21H25N3OC_{21}H_{25}N_3O
Molecular Weight335.4 g/mol
Anti-inflammatory ActivityYes (reduces edema, leukocyte migration)
Cytokine ModulationYes (downregulates IL-6, TNF-α)
NF-kB InhibitionYes
CytotoxicityLow cytotoxicity in mammalian cell lines
Efficacy in Animal ModelsSignificant reduction in parasitemia in malaria models

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of N-(cyclopentyl)-N-(cyclopropyl) pyrazole derivatives demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models. This supports the hypothesis that this compound may have similar therapeutic benefits .

Case Study 2: Antimalarial Activity

Another research highlighted the effectiveness of cyclopropyl carboxamides against Plasmodium falciparum. The study showed that these compounds could significantly reduce parasitemia levels in infected mice models, suggesting the potential for clinical applications in treating malaria .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazole-isoxazole scaffold is shared with several derivatives synthesized in recent studies. Key structural variations among analogs include:

Compound Name Substituents on Pyrazole Isoxazole Substituents Molecular Weight Yield (%) Melting Point (°C) Biological Activity
Target Compound 1-cyclopentyl, 5-cyclopropyl 5-methyl 392.5 (calc.) N/A N/A N/A
3a 1-phenyl, 4-cyano 5-chloro, 3-methyl 403.1 68 133–135 Not reported
3b 1-(4-chlorophenyl), 4-cyano 5-chloro, 3-methyl 437.1 68 171–172 Not reported
6a 1-methyl, 4-hydrazinecarbonyl 5-methyl, 3-(2-chlorophenyl) 497.3 87.9 141–143 Antiviral (implied)
Leflunomide N/A (non-pyrazole core) 5-methyl, 4-(trifluoromethyl) 270.2 N/A N/A Immunomodulatory

Key Observations :

  • Lipophilicity : The cyclopentyl and cyclopropyl groups in the target compound likely enhance lipophilicity compared to aryl-substituted analogs (e.g., 3a , 3b ), which could improve membrane permeability but reduce aqueous solubility .
  • Synthetic Complexity : The target compound’s cyclopropane and cyclopentane substituents may require specialized synthetic routes, whereas aryl-substituted analogs (e.g., 3a–3p ) are synthesized via straightforward EDCI/HOBt-mediated coupling .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related compounds provide insights:

  • Antiviral Activity : Derivatives like 6a and 6o (with hydrazone linkers) show promise against viral targets, likely due to isoxazole-mediated enzyme inhibition .
  • Metabolic Stability : Cyclopropane/cyclopentane substituents may reduce metabolic degradation compared to aryl groups, as seen in other drug candidates .

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